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Compound of Interest

Compound Name: 2-Phenoxynicotinonitrile

Cat. No.: B077824 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxynicotinonitrile

Executive Summary
2-Phenoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with

both a phenoxy group and a nitrile moiety. This unique combination of functional groups makes

it a molecule of significant interest in medicinal chemistry and materials science. The phenoxy

group imparts lipophilicity and potential for π-π stacking interactions, while the nicotinonitrile

backbone is a well-established pharmacophore and a versatile synthetic intermediate.

Understanding the fundamental physicochemical properties of this molecule is paramount for

its effective application in drug design, formulation, and synthesis. This guide provides a

comprehensive analysis of its molecular structure, thermal properties, solubility, and

lipophilicity, supported by established experimental protocols and expert interpretation of the

data's relevance to pharmaceutical development.

Molecular and Structural Properties
The foundation of a compound's behavior lies in its structure. 2-Phenoxynicotinonitrile (CAS

No. 14178-15-5) is an aromatic molecule with the chemical formula C₁₂H₈N₂O.[1][2][3] Its

structure consists of a central pyridine ring, with a phenoxy group (-O-Ph) at the 2-position and

a nitrile group (-C≡N) at the 3-position.

Chemical Identity and Molecular Characteristics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b077824?utm_src=pdf-interest
https://www.benchchem.com/product/b077824?utm_src=pdf-body
https://www.benchchem.com/product/b077824?utm_src=pdf-body
https://www.benchchem.com/product/b077824?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538958/
https://webbook.nist.gov/cgi/inchi?ID=C14178155&Mask=80
https://pubchemlite.lcsb.uni.lu/e/compound/854082
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the core molecular identifiers and properties for 2-Phenoxynicotinonitrile is

presented below.

Property Value Source(s)

CAS Number 14178-15-5 [2][4][5]

Molecular Formula C₁₂H₈N₂O [1][2][3]

Molecular Weight 196.21 g/mol [1][3]

IUPAC Name
2-phenoxypyridine-3-

carbonitrile
[2][3]

Synonyms
2-phenoxynicotinonitrile, 3-

Cyano-2-phenoxypyridine
[2][3]

InChI Key
KMQFYNLYTMIJPI-

UHFFFAOYSA-N
[1][2][3]

Structural Elucidation via Spectroscopy
While a public crystal structure is not available, the molecular structure can be unequivocally

confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. Data available from the NIST WebBook indicates characteristic absorption bands.[2]

We expect to see a sharp, strong peak around 2220-2230 cm⁻¹ corresponding to the C≡N

(nitrile) stretch. Aromatic C-H stretching will appear above 3000 cm⁻¹, while the C-O-C (aryl

ether) asymmetric stretch will produce a strong signal in the 1240-1260 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent

molecular ion (M⁺) peak at an m/z ratio of approximately 196.06, corresponding to the

monoisotopic mass of the molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental spectra are not

publicly cataloged, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on

extensive databases of similar structures.[7][8]
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¹H NMR: The spectrum would be complex, showing eight distinct signals in the aromatic

region (~7.0-8.5 ppm). The pyridine ring protons would typically appear at the lower field

(higher ppm) end of this region due to the electron-withdrawing effect of the ring nitrogen.

The proton at the 6-position of the pyridine ring is expected to be the most downfield-

shifted.

¹³C NMR: The spectrum would display 12 unique signals for the 12 carbon atoms, as there

is no molecular symmetry. Key predicted shifts include the nitrile carbon (~115-118 ppm),

the two carbons attached to the ether oxygen (~155-165 ppm), and the remaining

aromatic carbons between ~110-150 ppm.[9]

Physicochemical Properties: Data and Analysis
The physicochemical profile of a compound dictates its behavior in biological and chemical

systems, influencing everything from solubility to membrane permeability.

Thermal and Physical Properties
The thermal properties provide insight into the compound's physical state, stability, and purity.

Property Value Type Source(s)

Melting Point 107-109 °C Experimental [4][5]

Boiling Point 329.2 ± 27.0 °C Predicted [4][5]

Density 1.23 ± 0.1 g/cm³ Predicted [4][5]

Vapor Pressure
0.000181 mmHg at

25°C
Predicted [1]

Expert Insight: The relatively high melting point of 107-109 °C suggests a stable, crystalline

solid state at room temperature, which is advantageous for handling, purification, and

formulation. The high predicted boiling point is consistent with a molecule of this molecular

weight and aromatic character.

Solubility and Partitioning Behavior
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Solubility and lipophilicity are critical determinants of a molecule's pharmacokinetic profile

(Absorption, Distribution, Metabolism, and Excretion - ADME).

Property Value Type Source(s)

LogP (octanol/water) 2.746
Predicted (Crippen

Method)
[10]

pKa -0.91 ± 0.22 Predicted [4][5]

Water Solubility
log₁₀WS (mol/L) =

-3.22

Predicted (Crippen

Method)
[10]

Interpretation and Implications:

Lipophilicity (LogP): A predicted LogP of 2.75 places 2-Phenoxynicotinonitrile in a

favorable range for drug candidates.[10] It is sufficiently lipophilic to facilitate passage across

biological membranes, yet not so high as to cause problems with aqueous solubility or

metabolic instability. This value is a key predictor of good oral absorption potential.

Aqueous Solubility: The predicted water solubility (log₁₀WS = -3.22) translates to

approximately 6.03 x 10⁻⁴ mol/L, or ~118 mg/L. This classifies the compound as "slightly

soluble" to "sparingly soluble." While this level of solubility may be adequate for many in vitro

assays, it could present challenges for developing high-concentration aqueous formulations

for intravenous administration. For oral dosage forms, this solubility level is often acceptable.

Acidity/Basicity (pKa): The highly negative predicted pKa of -0.91 indicates that the pyridine

nitrogen is extremely weakly basic.[4][5] This is due to the combined electron-withdrawing

effects of the adjacent nitrile group and the phenoxy substituent. For all practical purposes in

a physiological pH range (1-8), the molecule will exist exclusively as a neutral species. This

simplifies ADME modeling, as pH-dependent partitioning effects will be negligible.

Recommended Experimental Protocols
To validate the predicted data and provide a robust characterization, the following standardized

experimental protocols are recommended.
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Protocol: Determination of Melting Point via Differential
Scanning Calorimetry (DSC)
DSC is the gold-standard method for determining the melting point and assessing the purity of

a crystalline solid.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of 2-Phenoxynicotinonitrile into an

aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate

(e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).

Data Analysis: The melting point is determined as the onset temperature of the endothermic

melting peak. The peak's sharpness can provide a qualitative indication of purity.
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Caption: Workflow for Melting Point Determination by DSC.
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Protocol: Determination of LogP via Reverse-Phase
HPLC (RP-HPLC)
RP-HPLC provides a rapid and reliable method for estimating LogP by correlating a

compound's retention time with that of known standards.[1][5][11]

Methodology:

Standard Selection: Prepare a set of 5-7 standard compounds with well-established LogP

values that bracket the expected value of 2.75 (e.g., from LogP 1.0 to 4.0).

Chromatographic Conditions:

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v), adjusted to a

neutral pH to ensure the analyte is in its neutral form.

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength where all compounds absorb (e.g., 254 nm).

Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the

retention factor, k', for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the

column dead time. Plot the known LogP values versus log(k').

Sample Analysis: Inject the dissolved 2-Phenoxynicotinonitrile sample under identical

conditions.

LogP Calculation: Calculate the log(k') for the sample and use the linear regression equation

from the calibration curve to determine its LogP value.[11]
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Caption: Workflow for LogP Determination by RP-HPLC.

Synthesis and Chemical Reactivity
A reliable synthetic route is crucial for accessing the molecule for research and development.

Probable Synthetic Route
The most chemically intuitive and industrially scalable synthesis of 2-Phenoxynicotinonitrile is

via a Nucleophilic Aromatic Substitution (SₙAr) reaction.
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Reaction: The reaction involves treating commercially available 2-chloronicotinonitrile with

phenol in the presence of a suitable base.

Reactants: 2-chloronicotinonitrile is an excellent electrophile. The chlorine atom at the 2-

position is activated towards substitution by the electron-withdrawing effects of both the ring

nitrogen and the nitrile group. Phenol is converted to the more nucleophilic phenoxide anion

by the base.

Base: A common choice is potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is

often preferred for its lower cost and safer handling.

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is

ideal to dissolve the reactants and facilitate the ionic reaction mechanism.

Conditions: The reaction is typically heated (e.g., 80-120 °C) to ensure a reasonable reaction

rate.

This method is well-precedented for the synthesis of aryl ethers from activated halo-pyridines.

[12][13]

Conclusion and Future Outlook
2-Phenoxynicotinonitrile presents a compelling physicochemical profile for applications in

drug discovery. Its properties—a crystalline solid state, a LogP value within the "rule of five"

guidelines, and predictable neutrality across physiological pH—establish it as a well-behaved

scaffold. The predicted aqueous solubility is a key parameter that warrants experimental

verification, as it will directly inform formulation strategies. The established protocols outlined in

this guide provide a clear pathway for the comprehensive experimental characterization of this

promising molecule, paving the way for its exploration in targeted therapeutic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://hgs.osi.lv/index.php/hgs/article/view/9153
https://sciforum.net/manuscripts/1760/original.pdf
https://www.benchchem.com/product/b077824?utm_src=pdf-body
https://www.benchchem.com/product/b077824?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

2. 2-Phenoxypyridine-3-carbonitrile [webbook.nist.gov]

3. PubChemLite - 2-phenoxy-4-(phenylamino)pyridine-3-carbonitrile (C18H13N3O)
[pubchemlite.lcsb.uni.lu]

4. agilent.com [agilent.com]

5. A robust, viable, and resource sparing HPLC-based logP method applied to common
drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. organicchemistrydata.org [organicchemistrydata.org]

8. organicchemistrydata.org [organicchemistrydata.org]

9. chem.libretexts.org [chem.libretexts.org]

10. 2-Phenoxypyridine-3-carbonitrile (CAS 14178-15-5) - Chemical & Physical Properties by
Cheméo [chemeo.com]

11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

12. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-
CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

13. sciforum.net [sciforum.net]

To cite this document: BenchChem. [physicochemical properties of 2-Phenoxynicotinonitrile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077824#physicochemical-properties-of-2-
phenoxynicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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